8-(4-Iodophenoxymethyl)quinoline
Overview
Description
Scientific Research Applications
Anticancer Applications
Quinoline derivatives have been explored for their anticancer activities. They have shown effectiveness against various cancer types by inhibiting key biological pathways such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structure-activity relationship (SAR) studies highlight the importance of quinoline's synthetic versatility, allowing for the generation of numerous analogs with selective and specific activity against cancer drug targets (Solomon & Lee, 2011).
Antimicrobial and Antitubercular Activity
Halogenated quinoline derivatives have been synthesized with significant antimicrobial and antitubercular activities, particularly against strains like P-388 and L1210 murine leukemias. The structural modifications, including halogen substitution, have been crucial in enhancing their bioactivity (Lin & Loo, 1978). Furthermore, specific quinoline compounds have demonstrated substantial activity against MRSA strains, showcasing their potential in combating resistant bacterial infections (O’Donnell et al., 2010).
Material Science and Optical Applications
Quinoline derivatives have also found applications in material science, particularly in the synthesis of compounds with nonlinear optical (NLO) properties. Arylated quinolines have been developed and studied for their electronic and NLO properties, indicating potential uses in technology-related applications (Khalid et al., 2019).
Corrosion Inhibition
Quinoline and its derivatives act as effective corrosion inhibitors, especially for metallic surfaces in acidic mediums. Their ability to form stable chelating complexes with surface metallic atoms highlights their importance in industrial applications to prevent corrosion (Verma et al., 2020).
properties
IUPAC Name |
8-[(4-iodophenoxy)methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSNRSTHJSBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.